![molecular formula C75H149N5O35 B6313497 Amino-PEG(4)-[PEG(8)-OMe]3 CAS No. 1333154-73-6](/img/structure/B6313497.png)

Amino-PEG(4)-[PEG(8)-OMe]3

Übersicht

Beschreibung

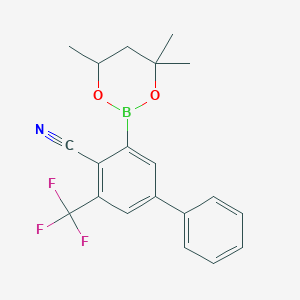

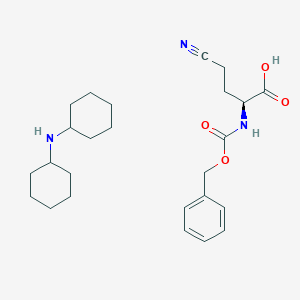

Amino-PEG(4)-[PEG(8)-OMe]3 is a molecule that has gained interest in recent years due to its interesting properties and potential implications in various fields of research. It is a type of polyethylene glycol (PEG) derivative . The chemical name is Succinimidyl-PEG(4)-[PEG(8)-OMe]3 and it has a molecular weight of 1892.17 g/mol .

Synthesis Analysis

The synthesis of PEG derivatives like Amino-PEG(4)-[PEG(8)-OMe]3 involves several steps. One common method is the selective monotosylation of linear, symmetrical PEG . The azide function can be introduced by reacting monotosyl PEG with sodium azide. A thiol end group can be obtained by reaction with sodium hydrosulfide. The activation of the hydroxyl end group and subsequent reaction with potassium carbonate/thioacetic acid yields a thioacetate end group .

Molecular Structure Analysis

The molecular formula of Amino-PEG(4)-[PEG(8)-OMe]3 is C75H149N5O35. The structure of PEG derivatives can vary based on the number of ethylene glycol units and the type of end groups .

Chemical Reactions Analysis

PEGylation, the covalent linking of PEG chains, is a common chemical reaction involving PEG derivatives . PEG-maleimide (PEG-Mal), PEG-vinyl sulfone (PEG-VS), or PEG-iodo acetamide (PEG-IA) derivatives have been used to obtain stable, irreversible thioether bonds between polymers and proteins .

Physical And Chemical Properties Analysis

PEG derivatives like Amino-PEG(4)-[PEG(8)-OMe]3 are known for their nontoxicity, nonimmunogenicity, biocompatibility, and solubility in water and many organic solvents . They are highly flexible and their hydrophilicity can improve the solubility of compounds upon conjugation .

Wissenschaftliche Forschungsanwendungen

Protein PEGylation

Amino-PEG(4)-[PEG(8)-OMe]3 can be used for protein PEGylation, a process that involves the covalent attachment of PEG to proteins . This modification can improve the stability of the modified protein, protect it from proteolytic digestion, increase its half-life in biological applications, mask it from causing an immunogenic response, decrease its antigenicity or potential toxicity, improve its solubility, diminish the potential for aggregation, and minimize interference for both in vitro and in vivo applications .

Surface PEGylation

This compound is also useful for surface PEGylation . By attaching PEG to surfaces, it can increase the hydrophilicity of the surface, reduce protein adsorption and cell adhesion, and improve the biocompatibility and antifouling properties of the surface .

Drug Delivery

In the field of drug delivery, Amino-PEG(4)-[PEG(8)-OMe]3 can be used to modify drug compounds . The PEGylation of drugs can enhance their solubility, stability, and bioavailability, reduce their immunogenicity and antigenicity, and prolong their circulation time in the body .

Bioconjugation

Amino-PEG(4)-[PEG(8)-OMe]3 can be used for bioconjugation, a process that involves the covalent attachment of biomolecules to other molecules, surfaces, or particles . The PEG spacer in this compound provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity .

Crosslinking

This compound can be used for crosslinking between different biomolecules . The functional groups in Amino-PEG(4)-[PEG(8)-OMe]3 provide specific targets for crosslinking, making it a useful reagent for this purpose .

Labeling and Tagging

Amino-PEG(4)-[PEG(8)-OMe]3 can be used for labeling and tagging of proteins and other biomolecules . The PEG in this compound can confer greater water solubility to the labels or tags, making them more suitable for use in aqueous environments .

Wirkmechanismus

The mechanism of action of PEG derivatives often involves their ability to improve the therapeutic value of proteins and peptides. The most prominent effect of PEGylation is a prolonged circulation time for therapeutic conjugates due to a decreased rate of kidney clearance and a reduction of proteolysis .

Zukünftige Richtungen

PEGylation using heterotelechelic poly (ethylene glycol) (PEG) offers many possibilities to create high-performance molecules and materials . With the development and maturity of peptide synthesis technology, peptide drugs have become one of the hot spots in drug development . It can be expected that PEG derivatives may replace existing small molecule chemical drugs in the near future .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-methoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H149N5O35/c1-85-12-4-71(81)77-9-17-90-22-27-95-32-35-98-38-41-101-44-47-104-50-53-107-56-59-110-62-65-113-68-75(80-74(84)7-15-88-20-25-93-30-31-94-26-21-89-16-8-76,69-114-66-63-111-60-57-108-54-51-105-48-45-102-42-39-99-36-33-96-28-23-91-18-10-78-72(82)5-13-86-2)70-115-67-64-112-61-58-109-55-52-106-49-46-103-43-40-100-37-34-97-29-24-92-19-11-79-73(83)6-14-87-3/h4-70,76H2,1-3H3,(H,77,81)(H,78,82)(H,79,83)(H,80,84) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFMOCKMRGSDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H149N5O35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1681.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG(4)-[PEG(8)-OMe]3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99%](/img/structure/B6313428.png)

![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24](/img/structure/B6313442.png)

![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313448.png)

![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)

![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)

![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)